

Comparative study of the physicochemical properties of hydroxybenzoic acid isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Hydroxy-2-methylbenzoic Acid*

Cat. No.: *B019049*

[Get Quote](#)

A Comparative Analysis of Hydroxybenzoic Acid Isomers

A detailed examination of the physicochemical properties of 2-hydroxybenzoic acid (salicylic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid reveals significant differences stemming from the varied positions of the hydroxyl group on the benzene ring. These structural variations influence key characteristics such as acidity, solubility, and melting point, which are critical for their application in research and drug development.

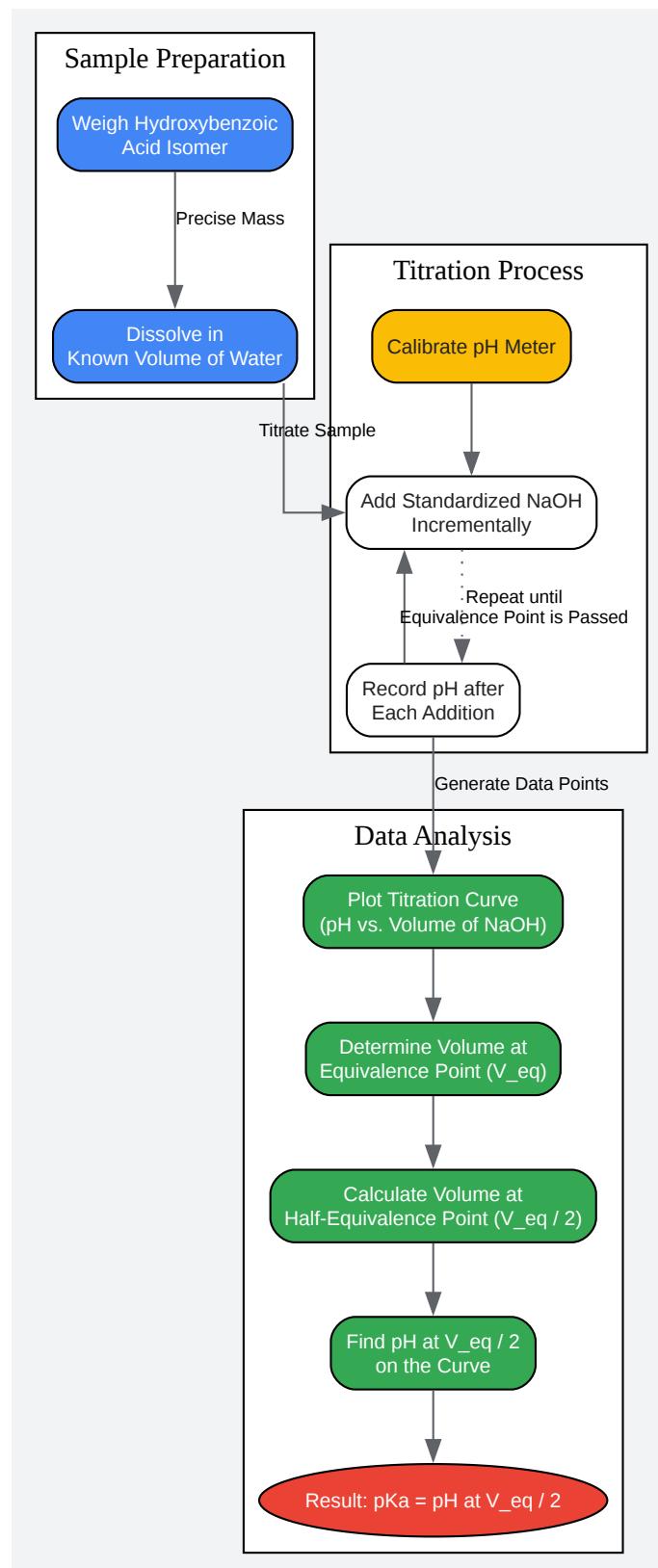
The ortho isomer, 2-hydroxybenzoic acid, is notably more acidic than its meta and para counterparts. This increased acidity is attributed to the formation of a stable conjugate base through intramolecular hydrogen bonding. Conversely, the para isomer exhibits the highest melting point due to strong intermolecular hydrogen bonding, which requires more energy to overcome. The meta isomer generally displays intermediate properties between the ortho and para forms.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the three hydroxybenzoic acid isomers.

Property	2-Hydroxybenzoic Acid (Salicylic Acid)	3-Hydroxybenzoic Acid	4-Hydroxybenzoic Acid
Molecular Formula	C ₇ H ₆ O ₃	C ₇ H ₆ O ₃	C ₇ H ₆ O ₃
Molar Mass	138.12 g/mol	138.12 g/mol [1]	138.12 g/mol [2]
Melting Point	159 °C[3]	200-203 °C[4]	213-217 °C[5]
pKa	2.97[6]	4.06[4][7]	4.48[5][7]
Water Solubility	2 g/L (20 °C)[8]	7.25 g/L (25 °C)[9][10]	5 g/L (20 °C)[5]
logP	2.26	1.50[4][9]	1.58
Appearance	White crystalline powder[8]	White needles or rhombic prisms[1]	White crystalline solid[11]

Structural Differences and Their Impact


The positioning of the hydroxyl group relative to the carboxyl group is the primary determinant of the distinct properties of these isomers.

- 2-Hydroxybenzoic Acid (ortho): The proximity of the hydroxyl and carboxyl groups allows for intramolecular hydrogen bonding. This stabilizes the carboxylate anion upon deprotonation, making it a stronger acid (lower pKa)[12][13]. This internal hydrogen bonding also reduces intermolecular interactions, resulting in a lower melting point compared to the other isomers[12][14].
- 3-Hydroxybenzoic Acid (meta): In this isomer, the hydroxyl group is too distant to form intramolecular hydrogen bonds with the carboxyl group. Its properties, such as pKa and melting point, are therefore intermediate between the ortho and para isomers.
- 4-Hydroxybenzoic Acid (para): The para position of the hydroxyl group facilitates strong intermolecular hydrogen bonding between molecules.[12] This extensive network of hydrogen bonds requires significant thermal energy to disrupt, leading to the highest melting point among the three isomers.[12][15]

Experimental Protocols

Standard methodologies are employed to determine the physicochemical properties outlined above.

1. Determination of pKa (Potentiometric Titration): The acid dissociation constant (pKa) is determined by potentiometric titration. A solution of the hydroxybenzoic acid isomer is titrated with a standardized solution of a strong base, such as sodium hydroxide. The pH of the solution is monitored using a calibrated pH meter as the base is added incrementally. The pKa is the pH at which half of the acid has been neutralized.
2. Determination of Solubility (Shake-Flask Method): The solubility is determined using the shake-flask method. An excess amount of the solid isomer is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The solution is filtered to remove undissolved solid, and the concentration of the dissolved isomer in the filtrate is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
3. Determination of Melting Point (Capillary Method): The melting point is determined by packing a small amount of the crystalline solid into a capillary tube and heating it in a calibrated melting point apparatus. The temperature range over which the solid melts is recorded as the melting point.
4. Determination of logP (Shake-Flask Method): The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by the shake-flask method. A solution of the isomer is prepared in a biphasic system of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of the isomer in each phase is measured. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemcess.com [chemcess.com]
- 2. chemcess.com [chemcess.com]
- 3. 2-Hydroxybenzoic Acid | 69-72-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 5. 4-Hydroxybenzoic acid | 99-96-7 [chemicalbook.com]
- 6. 2-Hydroxybenzoic acid(69-72-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. global.oup.com [global.oup.com]
- 8. ataman-chemicals.com [ataman-chemicals.com]
- 9. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 3-Hydroxybenzoic acid (HMDB0002466) [hmdb.ca]
- 11. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]
- 12. organic chemistry - Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. quora.com [quora.com]
- 15. Solved Two isomers of hydroxybenzoic acid are drawn below. | Chegg.com [chegg.com]
- To cite this document: BenchChem. [Comparative study of the physicochemical properties of hydroxybenzoic acid isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019049#comparative-study-of-the-physicochemical-properties-of-hydroxybenzoic-acid-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com